molecular formula C19H18ClFN2O3 B3485068 [4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone

Cat. No.: B3485068
M. Wt: 376.8 g/mol
InChI Key: XYGRRJNLMMQQPO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a complex organic compound that features a combination of benzodioxole, piperazine, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to explore its potential as a drug candidate for various diseases .

Industry

In industry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and piperazine derivatives, such as:

Uniqueness

What sets 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c20-14-2-1-3-15(21)18(14)19(24)23-8-6-22(7-9-23)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGRRJNLMMQQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone
Reactant of Route 2
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[4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(1,3-benzodioxol-5-ylmethyl)piperazino](2-chloro-6-fluorophenyl)methanone

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